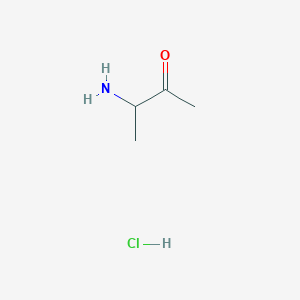

3-Aminobutan-2-one hydrochloride

Description

Significance in Organic Synthesis and Pharmaceutical Chemistry

The importance of 3-aminobutan-2-one (B1622711) hydrochloride in organic synthesis lies in its ability to participate in a wide array of chemical reactions. The presence of both a nucleophilic amino group and an electrophilic carbonyl group allows for the construction of diverse molecular scaffolds. This dual reactivity is particularly valuable in the synthesis of heterocyclic compounds, which are prevalent in many biologically active molecules.

In pharmaceutical chemistry, this compound and its derivatives are of considerable interest. The aminoketone motif is a key structural feature in numerous pharmaceutical agents. The chiral versions of 3-aminobutan-2-one hydrochloride, specifically the (S)-enantiomer, are highly sought-after as chiral building blocks for the asymmetric synthesis of pharmaceuticals. The use of enantiomerically pure starting materials like (S)-3-aminobutan-2-one hydrochloride is crucial in drug development to ensure the desired therapeutic effects while minimizing potential side effects associated with the other enantiomer.

Academic Context of Aminoketones and Analogues

Aminoketones, as a class of compounds, are recognized for their broad utility in synthetic chemistry. They are key intermediates in the synthesis of amino alcohols, diamines, and various heterocyclic systems. The chemistry of α-aminoketones, to which 3-aminobutan-2-one belongs, has been a subject of extensive research, leading to the development of numerous synthetic methodologies. nih.gov These methods often focus on achieving high yields and stereoselectivity, reflecting the importance of these compounds in modern organic synthesis.

The study of aminoketone analogues, including β-aminoketones, further highlights the significance of this functional group arrangement in the design and synthesis of bioactive molecules. Research in this area continues to explore new catalytic systems and reaction pathways to access these valuable synthetic intermediates efficiently.

Evolution of Research Perspectives on this compound

The research landscape for aminoketones has evolved from fundamental studies of their reactivity to the development of sophisticated catalytic methods for their asymmetric synthesis. nih.gov Initially, the focus was on understanding the basic chemical properties and transformations of these bifunctional compounds. Over time, with the increasing demand for enantiomerically pure pharmaceuticals, the research perspective shifted towards the development of chiral aminoketones as key building blocks.

Chemical Properties and Synthesis

The utility of this compound as a synthetic building block is underpinned by its chemical properties and the methods available for its preparation.

| Property | Value |

| Molecular Formula | C₄H₁₀ClNO |

| Molecular Weight | 123.58 g/mol |

| Appearance | Powder or liquid |

| IUPAC Name | 3-aminobutan-2-one;hydrochloride |

Table 1: Physicochemical Properties of this compound

A common synthetic route to this compound involves the hydrogenation of the corresponding α-oximinoketone. For instance, 3-(hydroxyimino)butan-2-one can be reduced under a hydrogen atmosphere using a palladium on carbon (Pd/C) catalyst in the presence of hydrochloric acid to yield the desired product.

Applications in Organic Synthesis

The bifunctional nature of this compound makes it a valuable precursor for the synthesis of a variety of organic molecules, particularly heterocyclic compounds.

Synthesis of Imidazole (B134444) Derivatives

One notable application is in the synthesis of substituted 4-imidazolin-2-ones and 2-thiones. In these reactions, this compound is reacted with isocyanates or isothiocyanates. The initial condensation reaction forms an intermediate that subsequently cyclizes to afford the heterocyclic ring system. This method provides an efficient route to these important classes of compounds, which exhibit a range of biological activities.

| Reactant | Product |

| Isocyanate | 4-Imidazolin-2-one |

| Isothiocyanate | 4-Imidazolin-2-thione |

Table 2: Heterocyclic Synthesis from this compound

Role in Pharmaceutical Chemistry

The significance of this compound extends into the pharmaceutical industry, where it serves as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs).

Synthesis of Ligustrazine

A prominent example of its application is in the artificial synthesis of Ligustrazine (also known as tetramethylpyrazine). sciltp.comcityu.edu.hk Ligustrazine is a compound originally isolated from the traditional Chinese medicine Chuanxiong and is used in the treatment of cardiovascular diseases. sciltp.comcityu.edu.hk The synthetic route utilizing this compound provides a reliable and scalable method for the production of this important therapeutic agent. sciltp.comcityu.edu.hk

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

3-aminobutan-2-one;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO.ClH/c1-3(5)4(2)6;/h3H,5H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJUJCERLTHVZRL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)C)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

123.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21419-24-9 | |

| Record name | 3-aminobutan-2-one hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Stereochemical Aspects and Chiral Recognition in Research

Enantiomeric and Diastereomeric Considerations for 3-Aminobutan-2-one (B1622711) Hydrochloride Derivatives

3-Aminobutan-2-one possesses a single stereocenter at the third carbon atom (C3), the point of attachment for the amino group. Due to this chiral center, the compound can exist as a pair of enantiomers: (R)-3-aminobutan-2-one and (S)-3-aminobutan-2-one. chemspider.comnih.gov Enantiomers are non-superimposable mirror images of each other and, in an achiral environment, share identical physical properties, except for the direction in which they rotate plane-polarized light. youtube.com The hydrochloride salt form does not alter the fundamental chirality of the parent molecule.

When 3-aminobutan-2-one is chemically modified to create derivatives, additional stereocenters can be introduced. For instance, the reduction of the ketone group at C2 to a hydroxyl group yields 3-aminobutan-2-ol (B1581441). This resulting amino alcohol has two stereocenters (at C2 and C3), which means it can exist as four distinct stereoisomers: (2S,3R), (2R,3S), (2S,3S), and (2R,3R). The relationship between these isomers is more complex; they exist as pairs of enantiomers and sets of diastereomers. Diastereomers are stereoisomers that are not mirror images of each other and have different physical and chemical properties, allowing for their separation using techniques like crystallization or chromatography. youtube.com

Chiral Induction and Stereoselectivity in Synthetic Transformations

A primary goal in modern organic synthesis is the development of methods that selectively produce a single desired stereoisomer. This is known as asymmetric synthesis. The chirality of 3-aminobutan-2-one derivatives is often established through stereoselective transformations.

Chiral Pool Synthesis: One strategy involves using readily available, enantiomerically pure natural products, such as α-amino acids, as starting materials. This "chiral pool" approach transfers the existing chirality of the starting material to the target molecule, inducing the formation of specific stereocenters. nih.gov

Enzymatic and Catalytic Asymmetric Synthesis: Biocatalysis, particularly the use of enzymes like transaminases, has emerged as a powerful tool for stereoselective synthesis. (R)-selective transaminases can be engineered to convert a prochiral ketone into a chiral amine with very high enantiomeric purity. dntb.gov.uagoogleapis.com For example, a process using an R-selective transaminase enzyme can treat 4-hydroxybutan-2-one to produce enantiomerically pure (R)-3-aminobutan-1-ol, a related and valuable chiral amine. googleapis.com Similarly, the asymmetric reduction of β-amino ketones using chiral catalysts (e.g., CBS reduction) or specific carbonyl reductases can yield chiral amino alcohols with high enantioselectivity.

Chiral Resolution: When a synthesis produces a racemic mixture (an equal mixture of both enantiomers), the enantiomers can be separated in a process called chiral resolution. This is often achieved by reacting the racemic amine with a single enantiomer of a chiral acid, such as tartaric acid or mandelic acid. google.com This reaction forms a pair of diastereomeric salts which, having different physical properties like solubility, can be separated by fractional crystallization. google.com Once separated, the pure enantiomer of the amine can be recovered by removing the resolving agent.

| Synthetic Strategy | Description | Key Reagents/Catalysts | Example Application |

|---|---|---|---|

| Asymmetric Enzymatic Synthesis | Use of enzymes to catalyze a reaction that selectively forms one enantiomer over the other. | Transaminases, Carbonyl Reductases. dntb.gov.ua | Synthesis of (R)-3-aminobutanol using an engineered (R)-selective transaminase. dntb.gov.ua |

| Asymmetric Catalytic Reduction | Reduction of a ketone using a chiral catalyst to produce a specific stereoisomer of the corresponding alcohol. | Chiral Borane Catalysts (e.g., CBS reduction). | Reduction of (2R,3S)-3-aminobutan-2-one to (2R,3S)-3-aminobutan-2-ol. |

| Chiral Resolution | Separation of a racemic mixture into its constituent enantiomers by temporarily converting them into diastereomers. | Chiral resolving agents like mandelic acid or tartaric acid. google.com | Separation of diastereomeric salts of (R,R)-3-(1'-methylbenzylamine)-butanol and (R,S)-3-(1'-methylbenzylamine)-butanol. google.com |

Assessment of Enantiomeric and Diastereomeric Excess in Reaction Products

To verify the success of an asymmetric synthesis or a chiral resolution, it is essential to determine the stereochemical purity of the product. This is typically expressed as enantiomeric excess (e.e.) or diastereomeric excess (d.e.).

Several analytical techniques are employed for this purpose:

Chiral Chromatography: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) using a chiral stationary phase are the most common methods. The chiral column interacts differently with each enantiomer, causing them to travel through the column at different rates and thus be detected as separate peaks. The relative area of these peaks allows for the calculation of the enantiomeric excess. However, for small, flexible molecules like aminobutanol, derivatization may be necessary to enhance interaction with the column and allow for detection. vcu.edu

Nuclear Magnetic Resonance (NMR) Spectroscopy: In a standard NMR experiment, enantiomers give identical spectra. However, in the presence of a chiral shift reagent, a temporary diastereomeric complex is formed. This breaks the magnetic equivalence of the enantiomers, leading to separate, distinguishable signals in the NMR spectrum. The integration of these signals can be used to determine the enantiomeric ratio. rsc.org Quinine, for instance, has been used as an inexpensive chiral shift reagent for determining the enantiomeric purity of amino acid derivatives. rsc.org

| Analytical Method | Principle of Operation | Advantages | Limitations |

|---|---|---|---|

| Chiral HPLC/GC | Differential interaction of enantiomers with a chiral stationary phase leads to separation. vcu.edu | High accuracy and wide applicability. | May require derivatization for certain molecules; development of a specific method can be time-consuming. vcu.edu |

| NMR with Chiral Shift Reagents | A chiral reagent is added to form temporary diastereomeric complexes, causing distinct signals for each enantiomer. rsc.org | Rapid analysis without physical separation. rsc.org | Requires a suitable and often expensive chiral reagent; potential for signal overlap. rsc.org |

Stereoselective Interactions with Molecular Targets

The significance of stereochemistry is most pronounced in a biological context. Enzymes, receptors, and other biological macromolecules are themselves chiral. Consequently, they often interact selectively with only one enantiomer of a chiral molecule.

A prominent example that underscores this principle involves a derivative of 3-aminobutan-2-one. The chiral amino alcohol, (R)-3-aminobutan-1-ol, is a crucial intermediate in the synthesis of Dolutegravir (B560016), an antiretroviral drug used to treat HIV. vcu.edu The specific (R)-configuration is essential for the drug's ability to bind effectively to its target, the HIV integrase enzyme, and exert its therapeutic effect. googleapis.comvcu.edu The other enantiomer, (S)-3-aminobutan-1-ol, would not fit correctly into the enzyme's active site and would be inactive. This high degree of stereoselectivity highlights why the synthesis of single-enantiomer compounds is a major focus in medicinal chemistry. The use of the correct stereoisomer ensures the desired therapeutic activity and avoids potential issues associated with the inactive or potentially harmful enantiomer. youtube.com

Reaction Chemistry and Derivatization Studies of 3 Aminobutan 2 One Hydrochloride

Reactivity of the Amino Functional Group

The primary amino group in 3-aminobutan-2-one (B1622711) is a key site for nucleophilic reactions. Due to the lone pair of electrons on the nitrogen atom, it readily reacts with a variety of electrophiles. chemistrytalk.org This reactivity allows for straightforward derivatization through reactions such as acylation and alkylation.

Protecting the amino group is a common strategy in multi-step syntheses to prevent unwanted side reactions. For instance, the amine can be converted to a carbamate, such as a benzyloxycarbonyl (Cbz) derivative. This type of protection is often employed for amino alcohols and related compounds to enable specific transformations at other sites within the molecule. The basic nature of the amino group, with a pKa generally around 10, facilitates its reaction with acid chlorides and anhydrides to form stable amide bonds. chemistrytalk.org This fundamental reactivity is crucial for constructing more complex molecules and for introducing specific functionalities.

Transformations Involving the Ketone Moiety

The ketone carbonyl group in 3-aminobutan-2-one is susceptible to attack by nucleophilic reducing agents. A primary transformation of this moiety is its reduction to a secondary alcohol, yielding 3-aminobutan-2-ol (B1581441). This functional group interconversion is a critical step in the synthesis of various chiral building blocks.

Commonly employed reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). The reaction is typically performed in an inert solvent like tetrahydrofuran (B95107) (THF) or ethanol (B145695) under controlled temperature conditions to achieve high yields and selectivity. Conversely, the secondary alcohol of 3-aminobutan-2-ol can be oxidized back to the ketone using oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or pyridinium (B92312) chlorochromate (PCC), demonstrating the reversible nature of this transformation.

| Reagent | Product | Reaction Type |

| Sodium Borohydride (NaBH₄) | 3-Aminobutan-2-ol | Reduction |

| Lithium Aluminum Hydride (LiAlH₄) | 3-Aminobutan-2-ol | Reduction |

| Potassium Permanganate (KMnO₄) | 3-Aminobutan-2-one | Oxidation (of alcohol) |

| Pyridinium Chlorochromate (PCC) | 3-Aminobutan-2-one | Oxidation (of alcohol) |

This table summarizes common reagents for the interconversion of the ketone and alcohol functionalities.

Substitution Reactions and Functional Group Interconversions

The dual functionality of 3-aminobutan-2-one hydrochloride allows for a variety of functional group interconversions, which are fundamental transformations in organic synthesis. fiveable.me The most prominent of these is the reduction of the ketone to a secondary alcohol, as previously discussed. This conversion from a carbonyl group to a hydroxyl group significantly alters the molecule's chemical properties and reactivity, opening up new synthetic pathways. fiveable.me

Further substitutions can be envisioned for the resulting hydroxyl group in 3-aminobutan-2-ol. For example, it can be substituted with halogens using reagents like thionyl chloride or phosphorus tribromide. The amino group itself can also undergo transformations. While direct substitution is less common, it can be converted into other functional groups through multi-step sequences, such as conversion to a diazonium salt, or oxidation to a nitro group under specific conditions. These interconversions are essential for creating a diverse array of derivatives from a single starting material. vanderbilt.edu

Cyclization and Heterocyclic Ring Formation

The presence of both an amino and a ketone group in the same molecule makes 3-aminobutan-2-one an excellent candidate for intramolecular and intermolecular cyclization reactions to form various heterocyclic rings. The relative positions of the functional groups are suitable for the formation of stable five- or six-membered rings, which are common motifs in medicinally active compounds. nih.gov

One of the most common cyclization pathways for related β-amino alcohols (derived from the reduction of the ketone) is the formation of oxazolines. wikipedia.orgmdpi.com This can be achieved by reacting the amino alcohol with carboxylic acids, acyl chlorides, or nitriles. organic-chemistry.org The resulting oxazoline (B21484) ring is a valuable structure in its own right and is often used as a chiral ligand in asymmetric catalysis. wikipedia.org Furthermore, amino ketones can undergo condensation reactions with other molecules to build larger heterocyclic systems. For example, tandem reactions can lead to the formation of complex polyheterocyclic ketones or substituted pyrroles and pyridines. nih.govyoutube.com

| Reactant(s) | Resulting Heterocycle | Reaction Type |

| (after reduction to amino alcohol) + Carboxylic Acid/Acyl Chloride | Oxazoline | Condensation/Cyclization |

| Dicarbonyl compound | Pyrrole | Paal-Knorr Synthesis (analogue) |

| β,γ-Dioxobutanoate | p-Aminophenol derivative | [3+3] Cyclization-Aromatization |

| α-Diazo-β-ketoester + Alkyne | Substituted β-Pyrrolinone | Multi-component Cycloaddition |

This table illustrates potential cyclization reactions to form various heterocyclic structures from 3-aminobutan-2-one or its immediate derivatives.

Formation of Key Intermediates in Multi-step Syntheses

3-Aminobutan-2-one and its derivatives are valuable intermediates in the synthesis of more complex and often biologically active molecules. researchgate.net A notable example is the role of its derivatives in the production of the antiretroviral drug dolutegravir (B560016), which is used to treat HIV infection.

The key chiral intermediate for the synthesis of dolutegravir is (R)-3-aminobutan-1-ol. google.comvcu.edu This intermediate is often synthesized from precursors that are closely related to 3-aminobutan-2-one. For instance, enzymatic transamination of 4-hydroxybutan-2-one can produce (R)-3-aminobutan-1-ol. google.com Alternatively, the chiral reduction of (R)-3-aminobutan-2-one would yield the corresponding (2R,3R)-3-aminobutan-2-ol, which could then be further transformed. The synthesis of such small chiral alcohols is a significant challenge in process chemistry, and efficient routes from precursors like 3-aminobutan-2-one are of high interest to the pharmaceutical industry. vcu.edu The use of this compound as a starting point in multi-step continuous-flow systems is also an area of active research, aiming to improve the efficiency and scalability of pharmaceutical production. flinders.edu.auresearchgate.net

Advanced Derivatization for Specialized Research Applications

For analytical purposes, such as chromatographic separation and detection, 3-aminobutan-2-one can be subjected to advanced derivatization reactions. These reactions modify the molecule to enhance its volatility for gas chromatography (GC) or to introduce a chromophore for UV detection in high-performance liquid chromatography (HPLC). researchgate.net

Chiral derivatization is particularly important for separating the enantiomers of 3-aminobutan-2-one and its derivatives. capes.gov.br This involves reacting the racemic mixture with a chiral derivatizing agent to form a pair of diastereomers, which can then be separated on a standard achiral column. nih.govmdpi.com For example, chiral amines and amino alcohols are often derivatized with reagents like Marfey's reagent (FDAA) for LC-MS analysis or converted into diastereomeric amides or ureas. capes.gov.brnih.gov For GC-MS analysis, a two-step derivatization is common, involving the protection of the ketone group (e.g., as an oxime) followed by silylation of the amino group to increase volatility and thermal stability. researchgate.net These advanced techniques are crucial for pharmacokinetic studies and for quality control in the synthesis of chiral molecules. nih.gov

| Technique | Derivatization Goal | Example Reagents |

| Chiral HPLC | Formation of diastereomers for separation | Chiral acids, Isocyanates (e.g., Pirkle-type derivatization) |

| Chiral LC-MS | Enantiomeric separation and identification | Marfey's reagent (FDAA) |

| GC-MS | Increase volatility and thermal stability | Hydroxylamine hydrochloride (for ketone), BSTFA (for amine) |

| Capillary Electrophoresis | Chiral separation | Sulfated-β-cyclodextrin (as a chiral selector) |

This table outlines advanced derivatization strategies for the analysis of 3-aminobutan-2-one.

Advanced Analytical Techniques for Characterization and Purity Assessment

Spectroscopic Methods

Spectroscopic techniques are indispensable for the structural elucidation and characterization of organic molecules. By interacting with electromagnetic radiation, molecules provide unique spectral fingerprints that reveal detailed information about their atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides extensive information about the carbon-hydrogen framework of a molecule.

For 3-Aminobutan-2-one (B1622711) hydrochloride, ¹H NMR spectroscopy would be expected to show distinct signals corresponding to the different types of protons in the molecule. The chemical shifts, splitting patterns (multiplicity), and integration values of these signals would confirm the presence of the methyl groups and the methine proton adjacent to the amino group. The protonation of the amino group to form the hydrochloride salt would influence the chemical shift of the neighboring protons, typically causing a downfield shift.

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed to establish the connectivity between protons and carbons. A COSY spectrum would show correlations between coupled protons, for instance, between the methine proton and the protons of the adjacent methyl groups. An HSQC spectrum would link each proton to its directly attached carbon atom, providing unambiguous assignment of the ¹H and ¹³C NMR spectra.

Hypothetical NMR Data for 3-Aminobutan-2-one hydrochloride:

| Technique | Expected Chemical Shifts (ppm) and Multiplicities |

| ¹H NMR | - A singlet for the methyl protons adjacent to the carbonyl group.- A doublet for the other methyl group.- A quartet for the methine proton coupled to the adjacent methyl group.- A broad singlet for the protons of the ammonium (B1175870) group. |

| ¹³C NMR | - A signal for the carbonyl carbon.- A signal for the methine carbon attached to the ammonium group.- Signals for the two distinct methyl carbons. |

Mass Spectrometry (MS) Techniques (ESI-MS, HRMS, GC-MS, LC-MS, UPLC-MS)

Mass spectrometry (MS) is a vital analytical technique for determining the molecular weight and elemental composition of a compound.

Electrospray Ionization-Mass Spectrometry (ESI-MS) is a soft ionization technique suitable for polar and ionic compounds like this compound. In the positive ion mode, the spectrum would be expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺ of the free base (3-aminobutan-2-one).

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the elemental formula of the molecule. This is a crucial step in confirming the identity of a newly synthesized compound or for verifying the composition of a sample.

Gas Chromatography-Mass Spectrometry (GC-MS) could be used for the analysis of the free base, 3-aminobutan-2-one, due to its volatility. The gas chromatogram would indicate the purity of the sample, while the mass spectrum of the eluting peak would provide its fragmentation pattern, which can be used for structural confirmation.

Liquid Chromatography-Mass Spectrometry (LC-MS) and Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) are powerful techniques that combine the separation capabilities of liquid chromatography with the detection power of mass spectrometry. These methods are well-suited for the analysis of the non-volatile this compound. They can be used to determine the purity of the compound and to identify and quantify any impurities.

Expected Mass Spectrometry Data:

| Technique | Expected m/z Value |

| ESI-MS (+) | [C₄H₉NO + H]⁺ |

| HRMS | Precise mass of [C₄H₉NO + H]⁺ |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule. The IR spectrum of this compound would display characteristic absorption bands. A strong, sharp absorption band around 1715 cm⁻¹ would indicate the presence of the carbonyl (C=O) group of the ketone. The N-H stretching vibrations of the ammonium group (NH₃⁺) would appear as a broad band in the region of 3000-3300 cm⁻¹. C-H stretching and bending vibrations would also be present in the spectrum.

Characteristic IR Absorption Bands:

| Functional Group | Expected Wavenumber (cm⁻¹) |

| C=O (Ketone) | ~1715 |

| N-H (Ammonium) | 3000-3300 (broad) |

| C-H (Alkyl) | 2850-3000 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The carbonyl group in this compound acts as a chromophore. It would be expected to exhibit a weak n→π* transition at a wavelength around 270-290 nm. This analysis is generally less specific for structural elucidation compared to NMR or MS but can be useful for quantitative analysis.

Chromatographic Separation and Purity Determination

Chromatographic techniques are essential for separating components of a mixture and for assessing the purity of a compound.

High-Performance Liquid Chromatography (HPLC) is the most common method for purity determination of non-volatile compounds like this compound. A reversed-phase HPLC method, using a C18 column and a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile (B52724) or methanol, would be suitable. The purity of the sample is determined by comparing the peak area of the main component to the total area of all peaks in the chromatogram.

Gas Chromatography (GC) can be used to assess the purity of the more volatile free base, 3-aminobutan-2-one. A capillary column with a suitable stationary phase would be used to separate the compound from any volatile impurities.

The development and validation of these chromatographic methods are critical to ensure accurate and reliable purity assessment. Method validation would include parameters such as linearity, precision, accuracy, specificity, and robustness.

Derivatization Strategies for Enhanced Analytical Sensitivity

As previously mentioned, derivatization is a key strategy to improve the analytical characteristics of this compound, particularly for HPLC analysis. The primary amino group is the main target for derivatization. The ideal derivatizing agent should react quantitatively under mild conditions to form a single, stable product with significantly enhanced UV absorbance or fluorescence.

Common Derivatizing Reagents for Primary Amines:

o-Phthalaldehyde (OPA): Reacts with primary amines in the presence of a thiol (e.g., N-acetyl-L-cysteine) to form highly fluorescent isoindole derivatives.

9-Fluorenylmethyl Chloroformate (FMOC-Cl): Reacts with primary and secondary amines to yield stable, highly UV-active derivatives.

Dansyl Chloride: Reacts with primary and secondary amines to produce fluorescent sulfonamide derivatives.

Chiral Derivatizing Agents (CDAs): For enantiomeric analysis, reagents such as Marfey's reagent, (R)-(+)- or (S)-(-)-1-(9-fluorenyl)ethyl chloroformate (FLEC), or chiral isocyanates are used to form diastereomers that can be separated on achiral columns.

The choice of derivatization reagent will depend on the specific requirements of the analysis, such as the desired sensitivity and whether chiral separation is needed.

Thermal Analysis (e.g., Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC))

Thermal analysis techniques are crucial for characterizing the physicochemical properties of this compound, including its thermal stability, melting point, and the presence of solvates or hydrates.

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. For this compound, TGA can be used to:

Determine the temperature at which the compound begins to decompose.

Quantify the amount of residual solvent or water present in the sample. A weight loss at temperatures below the boiling point of the compound but above the boiling point of the solvent/water is indicative of their presence. For a hydrochloride salt, a weight loss corresponding to the mass of HCl may be observed at elevated temperatures.

Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature. For this compound, DSC can provide information on:

Melting Point: A sharp endothermic peak indicates the melting temperature of the crystalline solid.

Polymorphism: The presence of multiple melting peaks or other thermal events before melting can suggest the existence of different crystalline forms (polymorphs).

Purity: Impurities can cause a broadening of the melting peak and a depression of the melting point.

Decomposition: An exothermic event following the melting endotherm often indicates decomposition of the compound.

A typical TGA/DSC analysis of a hydrochloride salt of a small organic molecule might show an initial weight loss in the TGA corresponding to the loss of water or solvent, followed by a sharp endothermic peak in the DSC representing the melt, and finally, a significant weight loss in the TGA at higher temperatures corresponding to decomposition, which may be associated with either an endothermic or exothermic event in the DSC. For a hydrochloride salt, the loss of HCl can sometimes be observed as a distinct step in the TGA curve. azom.com

Computational and Theoretical Investigations of 3 Aminobutan 2 One Hydrochloride

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic characteristics of a molecule, which in turn dictate its reactivity. For 3-Aminobutan-2-one (B1622711) hydrochloride, methods like Density Functional Theory (DFT) can be employed to model its electronic structure with high accuracy.

Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is indicative of the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.

Furthermore, the calculation of the molecular electrostatic potential (MEP) map provides a visual representation of the charge distribution. For 3-Aminobutan-2-one hydrochloride, the MEP would likely show a region of positive potential around the ammonium (B1175870) group (-NH3+) and a region of negative potential near the oxygen atom of the carbonyl group. This information is critical for predicting how the molecule will interact with other reagents.

Table 1: Hypothetical Electronic Properties of this compound from Quantum Chemical Calculations

| Parameter | Predicted Value/Characteristic | Significance |

| HOMO Energy | Moderate to low | Indicates potential for nucleophilic attack at the nitrogen (after deprotonation) or oxygen. |

| LUMO Energy | Moderately low | Suggests susceptibility to nucleophilic attack at the carbonyl carbon. |

| HOMO-LUMO Gap | Moderate | Implies a balance of stability and reactivity, suitable for a synthetic intermediate. |

| Molecular Electrostatic Potential | Positive pole at -NH3+, negative pole at C=O | Guides the understanding of intermolecular interactions and reaction sites. |

Molecular Modeling and Conformational Analysis

The biological activity and reactivity of a molecule are not only governed by its electronic structure but also by its three-dimensional shape and conformational flexibility. Molecular modeling techniques, including conformational analysis, are used to explore the different spatial arrangements of a molecule and their relative energies.

For this compound, a key area of conformational freedom lies in the rotation around the C2-C3 bond. A potential energy surface scan, performed by systematically rotating this dihedral angle and calculating the energy at each step, can identify the most stable conformers. The presence of the methyl groups and the ammonium group will introduce steric hindrance, influencing the preferred conformations. The existence of a stereocenter at the C3 position, leading to (S)- and (R)-enantiomers, adds another layer of complexity to the conformational landscape.

In derivatives of related structures, such as 4,5-dialkyl-N,3-diaryl-2-oxo-2,3-dihydro-1H-imidazole-1-carboxamides, the dihedral angles have been shown to influence the shielding and deshielding effects observed in NMR spectra. scielo.brscielo.br A similar detailed conformational analysis of this compound would be crucial for interpreting its spectroscopic data and understanding its interactions in a constrained environment like an enzyme's active site.

Computational Studies of Reaction Mechanisms and Transition States

This compound is a known precursor in various chemical syntheses, including the production of tetramethylpyrazine (also known as ligustrazine) glpbio.com and the heteroannulation reactions to form substituted imidazoles. scielo.br Computational chemistry can provide a detailed picture of the reaction pathways, including the identification of transition states and the calculation of activation energies.

For instance, in the synthesis of imidazole (B134444) derivatives, this compound (after deprotonation of the amine) acts as a nucleophile. scielo.br A computational study of this reaction would involve mapping the potential energy surface for the nucleophilic attack of the amino group on the carbonyl carbon of another reactant, followed by cyclization and dehydration steps. The calculation of the transition state structures for each elementary step would reveal the energy barriers and help in understanding the reaction kinetics. This knowledge can be instrumental in optimizing reaction conditions to improve yields and minimize byproducts.

Molecular Docking and Simulations of Ligand-Protein Interactions

The biological activity of a small molecule is often initiated by its binding to a protein target. Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex.

Recent studies have investigated the interaction of 3-aminobutan-2-one with the sodium-coupled neutral amino acid transporter SNAT2. scielo.br It was found that the ketone derivative of DL-alanine, 3-aminobutan-2-one, retains some affinity for the transporter, suggesting that the carbonyl group plays a significant role in binding, likely more so than the hydroxyl group of the carboxylic acid it replaces. scielo.br

A molecular docking simulation of this compound into the binding site of SNAT2 could provide a structural basis for this observation. The simulation would likely reveal key interactions, such as hydrogen bonds between the carbonyl oxygen or the ammonium group of the ligand and amino acid residues in the protein's binding pocket. Molecular dynamics simulations could further be employed to study the stability of the ligand-protein complex over time and to understand the dynamic nature of the interactions.

Table 2: Potential Interactions of 3-Aminobutan-2-one with SNAT2 Transporter from a Hypothetical Docking Study

| Functional Group of Ligand | Potential Interacting Residue in Protein | Type of Interaction |

| Carbonyl Oxygen | Amino acid with a hydrogen bond donor (e.g., Ser, Thr, Asn) | Hydrogen Bond |

| Ammonium Group | Amino acid with a carboxylate side chain (e.g., Asp, Glu) | Salt Bridge/Hydrogen Bond |

| Methyl Groups | Hydrophobic amino acid residues (e.g., Leu, Val, Ile) | Van der Waals Interactions |

Prediction and Interpretation of Spectroscopic Data

Computational methods can be used to predict various types of spectroscopic data, such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. These predictions are valuable for confirming the identity of a synthesized compound and for interpreting experimental spectra.

For this compound, DFT calculations can be used to predict its 1H and 13C NMR spectra. The calculated chemical shifts, after appropriate scaling, can be compared with experimental data to aid in the assignment of peaks to specific nuclei in the molecule. This is particularly useful in complex molecules where spectral overlap can make assignments challenging.

Similarly, the vibrational frequencies from a computational IR spectrum can be correlated with the stretching and bending modes of the different functional groups in the molecule. For this compound, characteristic peaks for the C=O stretch, N-H bends, and C-N stretch would be expected. The comparison of the predicted and experimental IR spectra can provide confidence in the structural elucidation of the compound.

Applications in Academic and Industrial Research

Utilization as Chiral Building Blocks in Complex Organic Synthesis

The chiral nature of 3-aminobutan-2-one (B1622711) hydrochloride, particularly its stereoisomers like (S)-3-Aminobutan-2-one hydrochloride, makes it a valuable chiral building block in asymmetric synthesis. achemblock.com Chiral building blocks are essential starting materials for the synthesis of complex organic molecules, especially those with specific stereochemistry that dictates their biological activity. The presence of both an amino group and a keto group on a chiral scaffold allows for a variety of chemical transformations, enabling the construction of intricate molecular architectures with high stereoselectivity.

These transformations often involve the strategic manipulation of the functional groups to introduce new stereocenters or to form the core structure of the target molecule. The ability to build upon the existing chirality of 3-aminobutan-2-one hydrochloride is a key advantage in the efficient synthesis of enantiomerically pure compounds.

Table 1: Selected Applications in Chiral Synthesis

| Target Molecule Class | Synthetic Strategy | Significance |

|---|---|---|

| Chiral Amines | Reductive amination | Produces enantiomerically enriched amines. |

| Heterocyclic Compounds | Cyclization reactions | Forms the chiral backbone of various heterocycles. |

| Biologically Active Molecules | Multi-step synthesis | Serves as a key intermediate in creating complex natural products and analogues. |

Role as Intermediates in Pharmaceutical Development Programs

In the pharmaceutical industry, this compound and its derivatives are recognized as important intermediates in the development of new drugs. lookchem.com The structural motif of an amino ketone is a common feature in many biologically active compounds. Its related amino alcohol, 3-aminobutan-2-ol (B1581441), is noted as a key intermediate for various pharmaceuticals. biosynth.com For instance, chiral amino alcohols, which can be derived from 3-aminobutan-2-one, are critical intermediates in the synthesis of chiral drugs.

One of the significant applications of a related compound, (R)-3-aminobutan-1-ol, is in the synthesis of Dolutegravir (B560016), an antiretroviral medication used to treat HIV infection. google.com This highlights the importance of such four-carbon chiral building blocks in the production of modern therapeutics. The ability to synthesize these intermediates with high enantiomeric purity is crucial for the efficacy and safety of the final drug product.

Applications in Biocatalytic Transformations and Enzyme Substrate Studies

The field of biocatalysis utilizes enzymes to perform chemical transformations, often with high selectivity and under mild conditions. 3-Aminobutan-2-one and its derivatives are valuable substrates in these processes. Specifically, they are used in studies involving transaminase enzymes, which catalyze the transfer of an amino group from a donor molecule to a ketone acceptor. google.com

Recent research has demonstrated the use of amine dehydrogenases for the biocatalytic reductive amination of ketones to produce chiral amines. whiterose.ac.uk In these studies, ketones similar in structure to 3-aminobutan-2-one are converted to their corresponding chiral amines with high enantioselectivity. whiterose.ac.uk For example, the synthesis of (3S)-3-aminobutan-2-ol has been achieved with excellent enantiomeric excess using various amine dehydrogenases. whiterose.ac.uk These enzymatic methods are considered environmentally friendly and are becoming increasingly important in industrial chemical synthesis. google.com

Development of Ligands and Auxiliaries for Asymmetric Catalysis

Asymmetric catalysis relies on the use of chiral catalysts to produce enantiomerically enriched products. Chiral ligands, which coordinate to a metal center, are a key component of these catalysts. Amino alcohols derived from this compound are excellent precursors for the synthesis of such ligands. mdpi.com

These ligands create a chiral environment around the metal, which directs the stereochemical outcome of the reaction. For example, derivatives of amino alcohols have been used to create ligands for asymmetric transfer hydrogenation of ketones, a powerful method for producing chiral alcohols. mdpi.com The rigid and well-defined structure of ligands derived from such precursors can lead to high levels of stereocontrol in a variety of chemical reactions. mdpi.commdpi.com

Precursor in Flavor and Fragrance Compound Synthesis

The flavor and fragrance industry utilizes a wide range of chemical compounds to create specific scents and tastes. This compound can serve as a precursor in the synthesis of certain flavor and fragrance compounds. For example, it can be used to synthesize substituted pyrazines, which are known for their roasted, nutty, and cracker-like aromas and are found in many cooked foods.

The reaction of α-amino ketones with dicarbonyl compounds is a well-established method for the formation of pyrazines. The specific substituents on the pyrazine (B50134) ring, which determine its aroma profile, can be controlled by the choice of the starting amino ketone and dicarbonyl compound. While direct evidence for this compound is limited in this context, the general reactivity of α-amino ketones makes it a plausible precursor for such applications. Additionally, related compounds are used as precursors for pro-fragrances, which release their scent over a prolonged period. google.com

Analytical Standards and Reference Materials in Forensic Chemistry

In forensic chemistry, the accurate identification and quantification of controlled substances and their precursors are paramount. This compound can be used as an analytical standard or reference material in this field. Due to its structural similarity to controlled substances like cathinone (B1664624) and its derivatives, it can be used to develop and validate analytical methods for the detection of these compounds.

Forensic laboratories rely on well-characterized reference materials to ensure the accuracy and reliability of their results. The availability of a stable, pure form of this compound is therefore valuable for quality control and for the unambiguous identification of seized materials. Its use as a reference standard helps in the development of robust analytical techniques, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), for the analysis of forensic samples.

Future Directions and Emerging Research Areas

Innovation in Green Chemistry Approaches for 3-Aminobutan-2-one (B1622711) Hydrochloride Synthesis

The synthesis of 3-aminobutan-2-one hydrochloride is poised for a paradigm shift, with green chemistry principles at the forefront of innovation. Traditional chemical syntheses often rely on hazardous solvents and reagents, generating significant waste. Future research is geared towards developing more sustainable and environmentally benign methodologies.

Key areas of focus include the use of aqueous media for reactions, minimizing the reliance on volatile organic compounds. rsc.org The development of novel catalytic systems is also a significant trend. For instance, the use of recyclable, solid-supported catalysts could streamline purification processes and reduce waste. rsc.org One promising avenue is the application of microwave-assisted organic synthesis, which can accelerate reaction times and improve energy efficiency in processes like the Mannich reaction, a common method for producing β-aminoketones. nih.gov Furthermore, exploring bio-based feedstocks as starting materials aligns with the principles of a circular economy, reducing the carbon footprint of the synthesis. The Gabriel synthesis, a classical method for preparing primary amines, is also being revisited with modifications to improve its atom economy, which could be adapted for a greener synthesis of 3-aminobutan-2-one. rsc.org

Table 1: Comparison of Traditional vs. Green Synthesis Approaches

| Feature | Traditional Synthesis | Green Chemistry Approach |

|---|---|---|

| Solvent | Often hazardous organic solvents | Water, supercritical fluids, or solvent-free conditions |

| Catalyst | Stoichiometric reagents, often unrecyclable | Recyclable catalysts, biocatalysts |

| Energy | Conventional heating, long reaction times | Microwave or ultrasound irradiation, shorter reaction times |

| Feedstock | Petroleum-based | Renewable resources, bio-based materials |

| Waste | Significant byproduct generation | High atom economy, minimal waste |

Expanding the Scope of Biocatalytic Transformations

Biocatalysis offers a highly selective and environmentally friendly alternative to traditional chemical synthesis. The future of this compound synthesis will likely see an expansion of biocatalytic methods to produce this chiral compound with high enantiomeric purity. Enzymes such as transaminases and amine dehydrogenases have already shown promise in the synthesis of structurally related chiral amines and amino alcohols.

Future research will likely focus on enzyme engineering and directed evolution to develop biocatalysts with tailored substrate specificity and enhanced activity for the synthesis of 3-aminobutan-2-one. This could involve creating novel enzymes that can efficiently convert readily available precursors into the desired product under mild reaction conditions. The use of immobilized enzymes in continuous flow reactors represents another frontier, enabling more efficient and scalable biocatalytic production.

Integration with Artificial Intelligence and Machine Learning in Reaction Design

Artificial intelligence (AI) and machine learning (ML) are set to revolutionize chemical synthesis. In the context of this compound, AI algorithms can be employed to predict the most efficient synthetic routes, optimize reaction conditions, and even discover novel catalysts. By analyzing vast datasets of chemical reactions, ML models can identify patterns and correlations that may not be apparent to human chemists, thereby accelerating the development of new and improved synthetic methods.

Furthermore, AI can be used in de novo drug design to explore derivatives of 3-aminobutan-2-one with potential therapeutic applications. These computational tools can predict the biological activity and physicochemical properties of virtual compounds, allowing researchers to prioritize the synthesis of the most promising candidates.

Development of Novel Analytical Methodologies for Trace Analysis

As the applications of this compound expand, the need for highly sensitive and selective analytical methods for its detection at trace levels becomes crucial. Future research will focus on the development of advanced analytical techniques for quantifying this compound in complex matrices such as biological fluids and environmental samples.

High-performance liquid chromatography (HPLC) and capillary electrophoresis are powerful techniques for the separation and analysis of β-aminoketones. nih.gov For trace analysis, pre-column derivatization with fluorescent reagents, followed by fluorescence or chemiluminescence detection, can significantly enhance sensitivity. nih.gov Gas chromatography-mass spectrometry (GC-MS) also stands as a robust method for identification and quantification, potentially requiring a derivatization step to improve volatility and thermal stability. nih.gov The development of chiral stationary phases for HPLC and chiral selectors for capillary electrophoresis will be critical for the enantioselective analysis of 3-aminobutan-2-one. nih.gov

Table 2: Emerging Analytical Techniques for this compound

| Technique | Principle | Potential Advantages |

|---|---|---|

| Chiral HPLC | Separation of enantiomers on a chiral stationary phase. | Direct enantioselective quantification. |

| Capillary Electrophoresis | Separation based on electrophoretic mobility in a capillary, often with chiral selectors. nih.gov | High separation efficiency, minimal sample consumption. nih.gov |

| LC-MS/MS | Liquid chromatography coupled with tandem mass spectrometry. | High sensitivity and selectivity for complex matrices. researchgate.net |

| Fluorescence Derivatization | Chemical labeling with a fluorescent tag prior to HPLC analysis. nih.gov | Significantly lower detection limits for trace amounts. nih.gov |

Exploration of New Catalytic Activities and Material Science Applications

The bifunctional nature of this compound, possessing both an amine and a ketone group, opens up possibilities for its use in catalysis and material science. Research in this area is still in its nascent stages but holds considerable promise.

The amine and ketone moieties can act as coordination sites for metal ions, suggesting that this compound could serve as a ligand for the synthesis of novel metal complexes with catalytic properties. These complexes could find applications in various organic transformations. Furthermore, the presence of two reactive functional groups makes it a potential monomer for the synthesis of novel polymers. The resulting polyamides or other polymers could exhibit unique thermal, mechanical, or chemical properties, making them suitable for a range of material science applications. The potential for intramolecular catalysis, where the amine group catalyzes reactions involving the ketone, is another area ripe for exploration. rsc.org

Q & A

Advanced Research Question

- Solubility Assays: Use shake-flask methods in buffers (pH 1–7.4) and logP determination via octanol-water partitioning .

- Crystallinity Analysis: X-ray diffraction (XRD) and DSC (Differential Scanning Calorimetry) compare salt vs. free base. For example, 3-Amino-4-propoxybenzoic Acid Hydrochloride exhibited improved crystallinity and melting point (mp 210°C) compared to the free acid .

How can computational modeling predict the biological activity of this compound derivatives?

Advanced Research Question

- QSAR (Quantitative Structure-Activity Relationship): Correlate molecular descriptors (e.g., TPSA, logP) with activity data from analogs like 3-Methoxyamphetamine hydrochloride .

- Docking Studies: Use AutoDock Vina to model interactions with targets (e.g., serotonin receptors) based on structural data from monomethoxyamphetamines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.